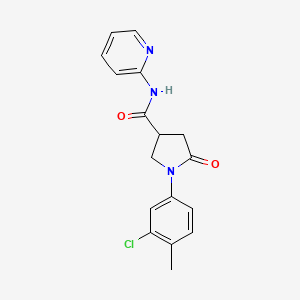![molecular formula C15H20N4OS B5434575 N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5434575.png)
N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide” is a derivative of 1,2,4-triazole . Triazole compounds are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known to show versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve various steps . The exact chemical reactions for the synthesis of “this compound” are not specified in the available literature.Future Directions
The future directions in the research of 1,2,4-triazole derivatives, including “N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide”, involve the discovery and development of more effective and potent agents . There is a continuous need for the synthesis of new entities by substituting different pharmacophores in one structure that lead to compounds with expanded antimicrobial action .
properties
IUPAC Name |
N-benzyl-2-[(5-methyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11(2)19-12(3)17-18-15(19)21-10-14(20)16-9-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXXFZQLVQWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C(C)C)SCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-butoxy-3-methylbenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434493.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5434516.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5434522.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434533.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5434538.png)
![2-{[4-(allyloxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B5434541.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride](/img/structure/B5434552.png)

![3-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5434565.png)
![N-[1-[(allylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5434573.png)
![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5434590.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-ethyl-N-phenylacetamide](/img/structure/B5434596.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5434597.png)